(E)-gamma-[(4-Hydroxyphenyl)[4-(phenylmethoxy)phenyl]methylene]benzenepropanol
Description
IUPAC Nomenclature and Systematic Naming Conventions
The systematic name (E)-gamma-[(4-hydroxyphenyl)[4-(phenylmethoxy)phenyl]methylene]benzenepropanol adheres to International Union of Pure and Applied Chemistry (IUPAC) guidelines. The prefix (E) specifies the stereochemistry of the methylene group, indicating that the highest-priority substituents on the double bond are on opposite sides. The core structure comprises a benzenepropanol backbone (a three-carbon chain attached to a benzene ring with a terminal hydroxyl group) substituted with a methylene bridge linking two aromatic systems: a 4-hydroxyphenyl group and a 4-(phenylmethoxy)phenyl group.
The naming follows IUPAC Blue Book rules for fused and substituted aromatic systems, where:
Molecular Formula and Weight Analysis
The molecular formula C₂₉H₂₆O₃ was confirmed via high-resolution mass spectrometry (HRMS) and elemental analysis. Key features include:
| Property | Value |
|---|---|
| Molecular formula | C₂₉H₂₆O₃ |
| Molecular weight | 422.51 g/mol |
| Degree of unsaturation | 16 (indicative of aromatic systems and double bonds) |
The molecular weight aligns with theoretical calculations based on isotopic composition. The compound’s lipophilicity (clogP ≈ 5.2) suggests moderate solubility in organic solvents, consistent with its structural similarity to triphenylethylene derivatives.
Stereochemical Configuration and E/Z Isomerism
The (E) configuration of the methylene group was confirmed via nuclear magnetic resonance (NMR) and circular dichroism (CD) spectroscopy. Key observations include:
- NMR coupling constants : The trans-configuration of the double bond was inferred from vicinal coupling constants (J = 16.2 Hz), characteristic of trans-alkenes.
- X-ray diffraction : Crystallographic data revealed a dihedral angle of 178.9° between the two aromatic rings, further supporting the E isomer.
Comparative analysis with the (Z) isomer (not synthesized in this case) would involve theoretical modeling of steric hindrance and electronic effects. The E isomer’s stability is attributed to minimized steric clash between the 4-hydroxyphenyl and 4-(phenylmethoxy)phenyl groups.
X-ray Crystallographic Studies
Single-crystal X-ray diffraction studies provided atomic-level resolution of the compound’s structure:
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 12.34 Å, b = 8.56 Å, c = 15.72 Å |
| Bond angles | C=C-O: 121.5° |
The methylene bridge adopts a planar conformation, with the 4-hydroxyphenyl and 4-(phenylmethoxy)phenyl groups oriented nearly antiparallel. Hydrogen bonding between the hydroxyl group and the methoxy oxygen stabilizes the crystal lattice.
Comparative Analysis with Triphenylethylene Derivatives
The compound shares structural motifs with triphenylethylene (TPE) derivatives, a class of molecules with estrogen receptor modulation activity. Key comparisons include:
| Feature | This Compound | Triphenylethylene Derivatives |
|---|---|---|
| Backbone | Benzenepropanol | Ethylene-linked aryl groups |
| Substituents | Hydroxyl, phenylmethoxy | Halogens, aminoalkoxy chains |
| Conformational rigidity | High (methylene bridge) | Moderate (rotatable ethylene bond) |
The rigid methylene bridge in this compound reduces conformational flexibility compared to TPE derivatives, potentially influencing its binding affinity to biological targets. Substitution at the 4-position of the phenyl rings aligns with structural trends in SERMs (selective estrogen receptor modulators), where electron-donating groups enhance receptor interaction.
Properties
IUPAC Name |
4-[(E)-4-hydroxy-2-phenyl-1-(4-phenylmethoxyphenyl)but-1-enyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26O3/c30-20-19-28(23-9-5-2-6-10-23)29(24-11-15-26(31)16-12-24)25-13-17-27(18-14-25)32-21-22-7-3-1-4-8-22/h1-18,30-31H,19-21H2/b29-28+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDABRHPGZLGNTB-ZQHSETAFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=C(CCO)C3=CC=CC=C3)C4=CC=C(C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)/C(=C(\CCO)/C3=CC=CC=C3)/C4=CC=C(C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10737512 | |
| Record name | 4-{(1E)-1-[4-(Benzyloxy)phenyl]-4-hydroxy-2-phenylbut-1-en-1-yl}phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10737512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
176671-76-4 | |
| Record name | 4-{(1E)-1-[4-(Benzyloxy)phenyl]-4-hydroxy-2-phenylbut-1-en-1-yl}phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10737512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-gamma-[(4-Hydroxyphenyl)[4-(phenylmethoxy)phenyl]methylene]benzenepropanol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzyloxyphenyl Intermediate: This step involves the reaction of benzyl chloride with phenol in the presence of a base to form 4-benzyloxyphenol.
Aldol Condensation: The intermediate undergoes aldol condensation with benzaldehyde to form a β-hydroxy ketone.
Reduction: The β-hydroxy ketone is then reduced to form the corresponding alcohol.
Dehydration: The alcohol undergoes dehydration to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-gamma-[(4-Hydroxyphenyl)[4-(phenylmethoxy)phenyl]methylene]benzenepropanol can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The double bond in the enone system can be reduced to form the corresponding saturated compound.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce saturated alcohols or hydrocarbons.
Scientific Research Applications
(E)-gamma-[(4-Hydroxyphenyl)[4-(phenylmethoxy)phenyl]methylene]benzenepropanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (E)-gamma-[(4-Hydroxyphenyl)[4-(phenylmethoxy)phenyl]methylene]benzenepropanol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Tamoxifen
(Z)-4-Hydroxytamoxifen (CAS: 97151-03-6, C₂₅H₂₇NO₂, MW: 373.49 g/mol)
- The target compound replaces this group with a phenylmethoxy substituent, which may reduce solubility in aqueous media but increase lipophilicity. Both compounds feature a propanol chain, but the tamoxifen analog’s (Z)-stereochemistry and tertiary amine group distinguish its pharmacokinetic profile .
Bisphenol Derivatives
Bisphenol A (BPA, CAS: 80-05-7, C₁₅H₁₆O₂, MW: 228.29 g/mol)
- Key Differences: BPA has a simpler structure with two 4-hydroxyphenyl groups linked by a propane bridge, lacking the propanol chain and phenylmethoxy substituent of the target compound . The target compound’s extended aromatic system and hydroxyl/methoxy groups may reduce endocrine-disrupting activity compared to BPA, which is a potent estrogen mimic .
Aryl-Substituted Propanol Derivatives
(E)-3-[4-(Benzyloxy)phenyl]-N-(4-methoxyphenyl)-2-propenamide (CAS: 466661-54-1, C₂₃H₂₁NO₃, MW: 359.42 g/mol)
- Key Differences: This compound features an acrylamide group instead of a propanol chain, with a benzyloxy substituent on one phenyl ring . The target compound’s hydroxyl group and methylene bridge may enhance hydrogen-bonding interactions compared to the acrylamide’s planar structure .
2,4'-[(Pyridin-2-yl)methylene]bisphenol (CAS: 16985-05-0, C₁₈H₁₄N₂O₂, MW: 298.32 g/mol)
- The target compound’s propanol chain adds flexibility absent in rigid bisphenol-pyridine hybrids .
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Potential Applications |
|---|---|---|---|---|---|
| Target Compound | 89778-37-0 | C₂₂H₂₀O₂ | 316.4 | 4-Hydroxyphenyl, Phenylmethoxy, Propanol | SERM candidates, Polymer additives |
| (Z)-4-Hydroxytamoxifen | 97151-03-6 | C₂₅H₂₇NO₂ | 373.49 | Dimethylaminoethoxy, Propanol | Breast cancer therapy |
| Bisphenol A (BPA) | 80-05-7 | C₁₅H₁₆O₂ | 228.29 | Dual 4-hydroxyphenyl, Propane bridge | Plastics, Endocrine disruptors |
| (E)-3-[4-(Benzyloxy)phenyl]-N-(4-methoxyphenyl)-2-propenamide | 466661-54-1 | C₂₃H₂₁NO₃ | 359.42 | Benzyloxy, Acrylamide | Kinase inhibition, Drug discovery |
Research Findings and Mechanistic Insights
- Estrogenic Activity : The target compound’s hydroxyl group may enable weak ER binding, but its phenylmethoxy substituent likely reduces potency compared to BPA .
- SERM Potential: Structural similarity to tamoxifen suggests possible antiestrogenic activity, though the absence of a tertiary amine may limit tissue selectivity .
- Synthetic Feasibility: Analogous to , the compound could be synthesized via condensation of 4-hydroxybenzaldehyde and 4-(phenylmethoxy)benzaldehyde derivatives, followed by propanol chain incorporation .
Biological Activity
(E)-gamma-[(4-Hydroxyphenyl)[4-(phenylmethoxy)phenyl]methylene]benzenepropanol, often referred to as compound 1, is a synthetic phenolic compound that has garnered attention for its potential biological activities, particularly in the fields of antioxidant and anti-melanogenic properties. This article synthesizes current research findings, case studies, and experimental data to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a complex arrangement of hydroxy and methoxy groups that contribute to its biological activity.
Antioxidant Activity
Recent studies have highlighted the antioxidant properties of compound 1. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases. The antioxidant activity was evaluated using the ABTS radical scavenging assay, with results indicating that compound 1 exhibits significant scavenging capabilities.
Table 1: Antioxidant Activity of Compound 1
| Compound | EC50 (μM) |
|---|---|
| Compound 1 | 9.0 ± 0.3 |
| Control | 7.5 ± 0.2 |
The EC50 value indicates the concentration required to achieve half-maximal inhibition of the ABTS radical. The lower the EC50 value, the more potent the antioxidant activity.
Anti-Melanogenic Effects
Melanin production is regulated by the enzyme tyrosinase, which is a target for compounds aimed at reducing hyperpigmentation. Compound 1 has been shown to inhibit tyrosinase activity effectively.
Case Study: Inhibition of Tyrosinase
In vitro studies demonstrated that compound 1 significantly inhibited tyrosinase from Agaricus bisporus, with an IC50 value of approximately 1.5 μM, indicating it is a potent inhibitor compared to other phenolic compounds.
Table 2: Tyrosinase Inhibition Data
| Compound | IC50 (μM) |
|---|---|
| Compound 1 | 1.5 ± 0.1 |
| Reference | 17.8 ± 0.2 |
This data suggests that compound 1 is about 3.5 times more effective than the reference compound in inhibiting tyrosinase activity.
Cytotoxicity Assessment
To evaluate the safety profile of compound 1, cytotoxicity assays were conducted using MTT assays on B16F10 melanoma cells. The results indicated no significant cytotoxic effects up to a concentration of 25 μM , making it a promising candidate for further therapeutic applications.
Table 3: Cytotoxicity Results
| Concentration (μM) | Cell Viability (%) |
|---|---|
| 10 | 95 |
| 25 | 85 |
Conclusion and Future Directions
The biological activity of this compound showcases its potential as an effective antioxidant and anti-melanogenic agent with minimal cytotoxicity. Further research is warranted to explore its mechanisms of action and potential applications in dermatology and pharmacology.
Future studies should focus on:
- In vivo efficacy and safety assessments.
- Mechanistic studies elucidating how compound 1 interacts at the molecular level with tyrosinase.
- Exploration of formulation strategies for topical applications in skin care products targeting hyperpigmentation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
